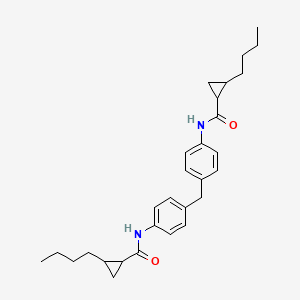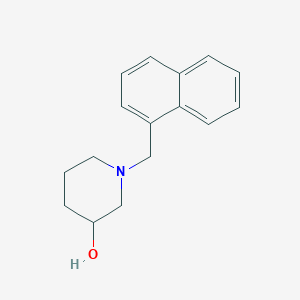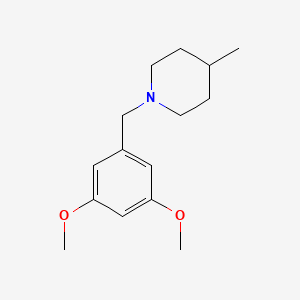
N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide), also known as MBBC, is an organic compound that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) involves its binding to the sigma-1 receptor and the dopamine transporter. This binding leads to changes in the activity of these receptors, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of calcium signaling, and protection against oxidative stress. These effects are thought to be mediated by the binding of N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) to the sigma-1 receptor and the dopamine transporter.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) in lab experiments is its selectivity for certain receptors, which allows for more precise manipulation of these receptors compared to other compounds. However, one limitation of using N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
Orientations Futures
There are many potential future directions for research involving N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide), including further exploration of its effects on various physiological processes, development of more potent analogs, and investigation of its potential therapeutic applications in various diseases. Additionally, there is a need for further research into the safety and toxicity of N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide), particularly in the context of long-term use.
Méthodes De Synthèse
N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) can be synthesized through a multi-step process involving the reaction of 4,4'-methylenebis(2-chloroaniline) with 2-butylcyclopropanecarboxylic acid and subsequent purification steps. The synthesis of N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Applications De Recherche Scientifique
N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) has been widely used in scientific research due to its ability to selectively bind to certain receptors in the body, including the sigma-1 receptor and the dopamine transporter. This makes N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) a useful tool for studying the role of these receptors in various physiological and pathological processes.
Propriétés
IUPAC Name |
2-butyl-N-[4-[[4-[(2-butylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O2/c1-3-5-7-22-18-26(22)28(32)30-24-13-9-20(10-14-24)17-21-11-15-25(16-12-21)31-29(33)27-19-23(27)8-6-4-2/h9-16,22-23,26-27H,3-8,17-19H2,1-2H3,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKBEGWHBISOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4CC4CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-N-[4-[[4-[(2-butylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]cyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline](/img/structure/B5151506.png)
![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5151521.png)
![methyl 3-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151527.png)
![2-chloro-10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine](/img/structure/B5151529.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B5151532.png)


![1-[3-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5151548.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151550.png)
![3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5151559.png)
![2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5151562.png)
![4-(3-{[{[2-(3,4-dimethoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5151571.png)